

An In-depth Technical Guide to 3,5-Dimethoxyphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethoxyphenol

Cat. No.: B141022

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CAS Number: 500-99-2

Synonyms: Phloroglucinol dimethyl ether, 1-Hydroxy-3,5-dimethoxybenzene

This technical guide provides a comprehensive overview of **3,5-Dimethoxyphenol**, a versatile organic compound with significant applications in pharmaceutical research, organic synthesis, and as a biomarker. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and biological relevance.

Chemical and Physical Properties

3,5-Dimethoxyphenol is a slightly pink to yellow crystalline powder or a pale yellow colored low melting solid.^[1]^[2] It is characterized by the presence of a phenol group and two methoxy groups on the benzene ring.^[3]

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ O ₃	[2][4]
Molecular Weight	154.16 g/mol	[4]
Melting Point	40-43 °C	[1][5]
Boiling Point	172-175 °C at 17 mmHg	[1][2]
Solubility	Soluble in methanol, ethanol, benzene, chloroform, and slightly soluble in water.	[1][6]
Appearance	Slightly pink to yellow crystalline powder or pale yellow low melting solid.	[1][2]
Purity	Typically ≥98%	[2][4]

Synthesis and Purification

A common method for the synthesis of **3,5-Dimethoxyphenol** involves the selective demethylation of phloroglucinol trimethyl ether.

Experimental Protocol: Synthesis from Phloroglucinol Trimethyl Ether

This protocol is adapted from a procedure described for the preparation of **3,5-Dimethoxyphenol**.^[1]

Materials:

- Phloroglucinol trimethyl ether
- Ethanethiol
- Sodium hydride (50% oil dispersion)
- N,N-Dimethylformamide (DMF), dry

- Hydrochloric acid (10%)
- Ether
- Sodium hydroxide solution (5%)
- Anhydrous sodium sulphate

Procedure:

- Under a nitrogen atmosphere, add ethanethiol (1.25 g, 1.5 ml, 0.02 mole) dissolved in dry N,N-dimethylformamide (20 ml) to a suspension of sodium hydride (1 g of 50% oil dispersion) in dry DMF (10 ml).
- Add a solution of phloroglucinol trimethyl ether (1 g, 0.006 moles) in dry DMF (10 ml) to the mixture.
- Reflux the reaction mixture for 3 hours.
- After cooling, acidify the reaction mixture with 10% hydrochloric acid.
- Extract the mixture with ether (3 x 50 ml).
- Wash the combined ether extracts with water and then extract with a 5% sodium hydroxide solution.
- Acidify the clear alkaline extract with hydrochloric acid.
- Extract the resulting mixture with ether.
- Wash the ether extract with water and dry over anhydrous sodium sulphate.
- Evaporate the ether to yield **3,5-Dimethoxyphenol** as an oil. The reported yield is approximately 98.1%.^[1]

Purification

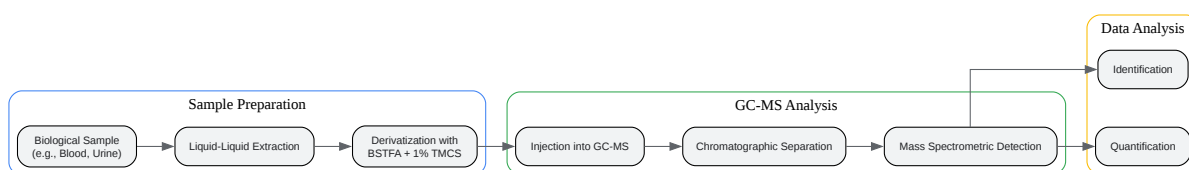
Purification of **3,5-Dimethoxyphenol** can be achieved by distillation followed by sublimation in a vacuum.^[7]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common method for the determination of **3,5-Dimethoxyphenol**, particularly in biological samples where it serves as a marker for poisoning from *Taxus baccata* (yew).^[6]

Experimental Protocol: GC-MS Analysis of 3,5-Dimethoxyphenol

The following is a representative workflow for the analysis of **3,5-Dimethoxyphenol** in biological specimens.



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GC-MS analysis workflow for **3,5-Dimethoxyphenol**.

Applications in Research and Development

3,5-Dimethoxyphenol is a valuable building block in organic synthesis and has several applications in the pharmaceutical and chemical industries.

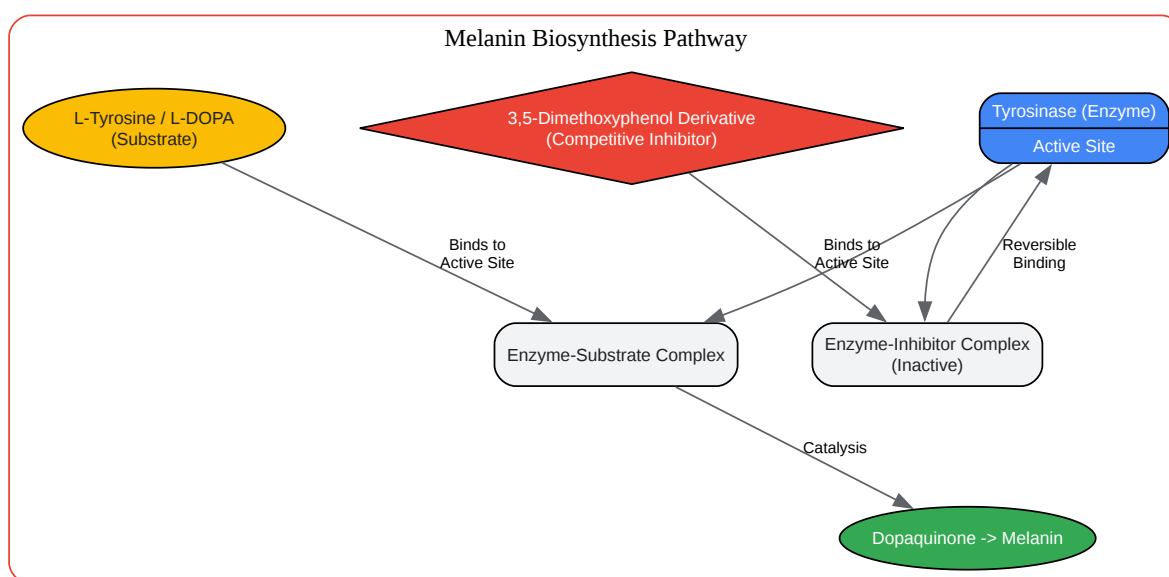
- **Organic Synthesis:** It serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^[2]
- **Pharmaceutical Development:** The compound is a precursor in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.^[2]

- Biomarker: **3,5-Dimethoxyphenol** is a recognized marker for poisoning from *Taxus baccata* (yew).[1][6]
- Tyrosinase Inhibition: Phenolic compounds with a 3,5-dihydroxy or dimethoxy substitution pattern have shown potent tyrosinase-inhibiting activity, making them of interest for the treatment of hyperpigmentation.

Biological Activity: Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin. The inhibition of this enzyme is a major strategy for the development of skin-lightening agents. While **3,5-Dimethoxyphenol** itself is a subject of ongoing research, related compounds with dihydroxy substitutions at the 3 and 5 positions have demonstrated significant tyrosinase inhibitory effects. The proposed mechanism often involves the chelation of copper ions within the active site of the enzyme.

The following diagram illustrates a simplified model of competitive inhibition of tyrosinase by a phenolic inhibitor.



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Competitive inhibition of tyrosinase by a phenolic compound.

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